4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate
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Overview
Description
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate is a complex organic compound with a molecular formula of C25H23N3O6 This compound is known for its unique structure, which includes a dimethoxybenzoyl group, an aminoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 3-bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate typically involves multiple steps:
Formation of 3,4-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 3,4-Dimethoxybenzoyl Aminoacetyl Intermediate: The 3,4-dimethoxybenzoyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the aminoacetyl intermediate.
Formation of Carbohydrazonoyl Intermediate: The aminoacetyl intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the 3-bromobenzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted benzoate derivatives with various functional groups.
Scientific Research Applications
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-ME-benzoate
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-CL-benzoate
Uniqueness
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate is unique due to the presence of the 3-bromobenzoate group, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile compound for further chemical modifications.
Properties
CAS No. |
339261-24-4 |
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Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
JCWBNJVGTUOETG-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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